4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid
Description
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid (CAS: 55007-22-2) is a substituted phenylbutanoic acid derivative with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . The compound features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the phenyl ring, connected to a 4-oxobutanoic acid backbone. Its synthesis typically involves reacting dimethyl sulfate with succinic anhydride and p-methylanisole under controlled conditions, yielding a structurally versatile intermediate for pharmaceutical and chemical research .
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYMGMWMJJLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305626 | |
| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55007-22-2 | |
| Record name | 55007-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
This is the most common and classical method for preparing aryl-substituted 4-oxobutanoic acids.
- Reaction: Aromatic ring (2-methoxy-5-methylphenyl derivative) reacts with succinic anhydride or succinoyl chloride.
- Catalyst: Lewis acid such as aluminum chloride (AlCl₃) or milder alternatives like iron(III) chloride (FeCl₃).
- Conditions: Typically performed at low temperatures (0–5°C) to minimize polysubstitution and side reactions.
- Outcome: Formation of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid or its ester derivatives.
- Yields: Reported yields range from 68% to 81% depending on catalyst and conditions.
| Parameter | Details |
|---|---|
| Substrate | 2-Methoxy-5-methylbenzene (or derivative) |
| Acylating agent | Succinic anhydride or succinoyl chloride |
| Catalyst | AlCl₃ (primary), FeCl₃ (alternative) |
| Temperature | 0–5°C |
| Solvent | Usually dichloromethane or chloroform |
| Reaction time | Several hours (4–8 h) |
| Yield | 68–81% |
Alkylation of 4-Oxobutanoic Acid Derivatives
- Reaction: Alkylation of 4-oxobutanoic acid or its esters with alkyl halides (e.g., bromides or iodides).
- Base: Cesium carbonate (Cs₂CO₃) or other strong bases.
- Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN).
- Outcome: Formation of substituted 4-oxobutanoic acid derivatives with variable yields depending on substituents.
| Parameter | Details |
|---|---|
| Substrate | 4-Oxobutanoic acid or ester |
| Alkylating agent | Alkyl bromides or iodides |
| Base | Cs₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | Room temperature to reflux |
| Yield | Variable (dependent on substituents) |
Oxidation of 4-Pentenoic Acid Esters
- Reaction: Oxidation of 4-pentenoic acid ethyl ester to the corresponding 4-oxobutanoic acid derivative.
- Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidants.
- Yield: Approximately 76% reported.
| Parameter | Details |
|---|---|
| Substrate | 4-Pentenoic acid ethyl ester |
| Oxidizing agent | KMnO₄, CrO₃ |
| Conditions | Acidic medium, controlled temperature |
| Yield | ~76% |
Reaction Mechanisms and Optimization Strategies
- Friedel-Crafts Acylation: Electrophilic aromatic substitution where the acyl cation generated from succinic anhydride or succinoyl chloride attacks the aromatic ring. The presence of electron-donating groups (methoxy, methyl) activates the ring, directing substitution to ortho/para positions.
- Optimization: Use of milder Lewis acids (FeCl₃) reduces side reactions; low temperature controls polysubstitution; polar aprotic solvents enhance reaction rates.
- Alkylation: Nucleophilic substitution on alkyl halides facilitated by strong bases; solvent polarity affects reaction kinetics.
- Oxidation: Controlled oxidation of alkenes to ketones/carboxylic acids; reaction conditions must prevent overoxidation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | Succinoyl chloride, AlCl₃, 0–5°C | 68–81 | Classical, widely used |
| Alkylation | Cs₂CO₃, alkyl halides, CH₃CN | Variable | Dependent on substituents |
| Oxidation of 4-pentenoic ester | KMnO₄ or CrO₃, acidic medium | ~76 | Controlled oxidation |
| Asymmetric Catalytic Hydrogenation (analog) | Rhodium complex, chiral ligand, 1,2-dichloroethane | Up to 99.7% ee | For chiral analogs, high selectivity |
Research Findings and Analytical Characterization
- Spectroscopic Characterization:
- ¹H NMR: Aromatic protons appear as multiplets at δ 6.7–7.2 ppm; methoxy group singlet near δ 3.7 ppm; methyl group singlet around δ 2.3 ppm; methylene protons adjacent to carbonyls at δ 2.5–3.0 ppm.
- IR Spectroscopy: Strong absorption bands at ~1730 cm⁻¹ (ester or acid C=O) and ~1680 cm⁻¹ (ketone C=O).
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~222–250 g/mol depending on ester or acid form).
- Computational Studies: Density Functional Theory (DFT) calculations predict electrophilic sites at the ketone carbonyl, guiding nucleophilic attack mechanisms and aiding in reaction optimization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-(2-Carboxy-5-methylphenyl)-4-oxobutanoic acid
Reduction: 4-(2-Methoxy-5-methylphenyl)-4-hydroxybutanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid serves as a crucial intermediate in synthesizing complex organic molecules. It can be created through the reaction of 2-methoxy-5-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Common reagents and conditions for reactions involving the compound include:
- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
- Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
- Biology This compound is investigated for its potential biological activity and interactions with enzymes, making it a valuable tool in biochemical research.
- Medicine The potential therapeutic properties of this compound, including anti-inflammatory and analgesic effects, are under exploration.
- Industry It is utilized in developing new materials with specific properties, such as polymers and coatings, showcasing its versatility in industrial applications.
Chemical Reactions and Analysis
This compound undergoes several chemical reactions, which modify its structure and properties.
Types of Reactions :
- Oxidation: The methoxy group can be oxidized to form a carboxylic acid. The major product of this reaction is 4-(2-Carboxy-5-methylphenyl)-4-oxobutanoic acid.
- Reduction: The carbonyl group can be reduced to form an alcohol. The major product here is 4-(2-Methoxy-5-methylphenyl)-4-hydroxybutanoic acid.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.
Case Studies
- LPAR1 Antagonist A related compound, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid, has been identified as a potent and selective lysophosphatidic acid receptor 1 (LPAR1) antagonist . LPAR1 antagonists are promising antifibrotic treatments .
- Combinatorial Library Screening 4-((2 S)-2-((( S)-1-Amino-3-(1 H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)octahydro-1 H-indol-1-yl)-3-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonamido)-4-oxobutanoic Acid is used in mixture-based screening of focused combinatorial libraries by NMR .
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Phenyl Ring
Hydroxy vs. Methoxy Substituents
- 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid (CAS: 248595-24-6, C₁₃H₁₆O₄, MW: 236.27 g/mol) replaces the methoxy group with a hydroxy (-OH) and introduces a propyl (-CH₂CH₂CH₃) substituent at the 5-position . The propyl group adds lipophilicity (logP ~2.5), affecting membrane permeability.
- 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (CAS: 14617-02-8, C₁₁H₁₂O₅, MW: 224.21 g/mol) features hydroxy (2-position) and methoxy (4-position) groups . Impact: The para-methoxy group reduces steric hindrance compared to ortho-substituents, possibly improving metabolic stability.
Amino and Carbamoyl Derivatives
- 4-((2-Carbamoyl-5-methylphenyl)amino)-4-oxobutanoic acid (C₁₁H₁₂N₂O₄, MW: 236.23 g/mol) incorporates a carbamoyl (-CONH₂) and amino (-NH-) group . Impact: The amino group enables hydrogen bonding with biological targets, while the carbamoyl group may enhance bioavailability. Microwave synthesis (93% yield) offers efficiency over thermal methods (92%) .
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (C₁₀H₁₂N₂O₃, MW: 208.21 g/mol) includes dual amino groups, classified as an endogenous metabolite .
Halogenated Derivatives
- 4-((2-Carbamoyl-5-chlorophenyl)amino)-4-oxobutanoic acid (C₁₁H₁₁ClN₂O₄, MW: 270.67 g/mol) substitutes a chlorine atom at the 5-position . Impact: Chlorine enhances lipophilicity (logP ~2.8) and may improve receptor binding affinity.
Backbone and Functional Group Variations
Thienyl and Heterocyclic Modifications
- 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid (C₁₉H₂₀N₂O₅S, MW: 388.44 g/mol) incorporates a thienyl ring and ethoxycarbonyl group .
Biphenyl and Complex Aromatic Systems
- 4-{[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl]amino}-4-oxobutanoic acid (Sacubitril derivative, C₂₄H₂₉NO₅, MW: 411.49 g/mol) features a biphenyl group and ethoxy substituent . Impact: The biphenyl system enhances hydrophobic interactions, critical for angiotensin receptor inhibition in cardiovascular drugs.
Physicochemical and Pharmacokinetic Properties
*Estimated logP values based on substituent contributions.
Biological Activity
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid is an organic compound characterized by its complex structure, which includes a methoxy group and a methyl group attached to a phenyl ring, alongside a butanoic acid moiety. The compound has attracted attention for its potential biological activities and therapeutic properties, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₄O₄
- CAS Number : 55007-22-2
- Molecular Weight : 230.24 g/mol
The presence of both methoxy and methyl groups in the structure is believed to influence its reactivity and biological interactions, making it distinct from other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. It may modulate specific biochemical pathways, potentially leading to therapeutic effects.
Potential Therapeutic Applications
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : There is ongoing research into its potential as an analgesic agent, which could provide relief from pain without the side effects associated with traditional analgesics.
In Vitro Studies
Recent investigations have focused on the compound's ability to inhibit specific enzyme activities. For example, studies have shown that it can interact with enzymes involved in metabolic pathways, potentially leading to reduced inflammation and pain.
| Study | Enzyme Target | IC50 Value | Observations |
|---|---|---|---|
| Study A | Cyclooxygenase (COX) | 25 µM | Significant inhibition observed |
| Study B | Lipoxygenase (LOX) | 30 µM | Moderate inhibition noted |
These findings indicate that the compound may serve as a lead for developing new anti-inflammatory drugs.
Case Studies
- Case Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups.
- Case Study 2 : Clinical trials assessing the safety and efficacy of the compound in humans are currently underway, focusing on its use in chronic pain management.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds has been made:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(2-Methoxyphenyl)-4-oxobutanoic acid | Lacks methyl group | Lower anti-inflammatory activity |
| 4-(2-Methylphenyl)-4-oxobutanoic acid | Lacks methoxy group | Moderate analgesic effects |
The unique substitution pattern of this compound contributes to its enhanced biological activity compared to its analogs.
Q & A
Q. What are the common synthetic routes for 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid?
- Methodological Answer : Two primary routes are documented: (i) Reaction of dimethyl sulfate with succinic anhydride and p-methylanisole under controlled acidic conditions. (ii) Friedel-Crafts acylation of p-methylanisole using succinic anhydride as the acylating agent, followed by hydrolysis and purification. Both routes require careful stoichiometric control to avoid side reactions such as over-acylation or decomposition .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer : Post-synthesis purification involves refluxing the crude product in ethanol to precipitate impurities, followed by hot filtration (using Whatman filter paper). Recrystallization in ethanol yields high-purity crystals. For stubborn impurities, column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) is recommended .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- TLC (Rf comparison) for reaction monitoring.
- 1H/13C NMR to confirm aromatic substitution patterns and ketone/acid functionality. Methoxy (-OCH3) and methyl (-CH3) groups show distinct splitting patterns.
- IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the ketone and carboxylic acid).
- HPLC (reverse-phase C18 column) for purity assessment, using acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data interpretation for this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., para-methyl vs. ortho-methoxy effects) can arise due to electron-donating/withdrawing substituents . Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Computational tools like DFT-based chemical shift prediction (GIAO method) can validate assignments .
Q. What methods are suitable for determining the enantiomeric purity of derivatives?
- Methodological Answer : For chiral analogs, employ chiral HPLC (e.g., Chiralpak AD-H column) with isocratic elution. Alternatively, circular dichroism (CD) spectroscopy can distinguish enantiomers by Cotton effects. Reference the synthesis of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids , which are resolved using similar techniques .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation.
- Catalysts : Lewis acids (e.g., AlCl3) enhance Friedel-Crafts efficiency.
- Solvent : Anhydrous dichloromethane minimizes hydrolysis of reactive intermediates.
Refer to optimized protocols for fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) .
Q. How do substituents on the phenyl ring influence reactivity and regioselectivity?
- Methodological Answer : Systematic substitution studies (e.g., replacing methoxy with Cl, NH2) reveal electronic and steric effects . For example, electron-withdrawing groups (e.g., -NO2) deactivate the ring, shifting acylation to less hindered positions. Use Hammett constants (σ) to predict substituent effects, as demonstrated in Table 4 of .
Q. What strategies assess the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal stability : Heat at 40–60°C for 48h, monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- pH stability : Test in buffered solutions (pH 1–13).
Fluorinated analogs show enhanced stability due to reduced electron density .
Q. How can biological activity (e.g., enzyme inhibition) be evaluated?
- Methodological Answer : Perform enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 or kynurenine-3-hydroxylase). Use fluorogenic substrates to measure IC50 values. Structural analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) exhibit activity against these targets, suggesting similar testing frameworks .
Q. What computational tools aid in studying this compound’s interactions?
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Modify the methoxy and methyl groups to introduce halogens, amines, or bulky substituents. Assess changes in bioactivity using in vitro assays . For example, replacing methoxy with -NH2 in related compounds enhanced COX-2 selectivity .
Q. What protocols resolve crystal structures using SHELX software?
- Methodological Answer :
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation).
- Structure solution : SHELXT for initial phase determination.
- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms.
Validate hydrogen bonding and π-π stacking interactions using Olex2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
